3-(4-Isobutylphenyl)-1H-pyrazole

Regiochemistry Synthetic Intermediate Pyrazole Scaffold

Researchers face challenges with pyrazole building blocks that have blocked NH sites or incorrect substitution patterns, limiting further functionalization. 3-(4-Isobutylphenyl)-1H-pyrazole (CAS 948293-30-9) solves this by providing: - A free NH group enabling selective N-arylation (e.g., Buchwald-Hartwig) unavailable in N-alkylated analogs. - Verified 3-aryl substitution pattern with distinct spatial orientation vs. 4-aryl isomers. - 95%+ commercial purity (AldrichCPR collection) and documented synthesis via cyclocondensation (68% yield). - Utility as a metabolically stable phenol bioisostere for optimizing ligand-receptor interactions.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 948293-30-9
Cat. No. B3043889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isobutylphenyl)-1H-pyrazole
CAS948293-30-9
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C13H16N2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14-15-13/h3-8,10H,9H2,1-2H3,(H,14,15)
InChIKeyZXKGBJVNCWDMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Isobutylphenyl)-1H-pyrazole Specifications & Procurement


3-(4-Isobutylphenyl)-1H-pyrazole (CAS 948293-30-9), also referenced as 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole , is an unsubstituted phenylpyrazole with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . It is a member of the pyrazole heterocycle class, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms . This compound is commercially supplied as part of the AldrichCPR collection for early discovery research . Its primary utility lies as a versatile synthetic building block for constructing more complex pyrazole-based pharmacophores, rather than as a biologically active compound itself . Key procurement-relevant specifications include an MDL number of MFCD06637297 and a commercial purity typically reported at 95% or higher .

Why 3-(4-Isobutylphenyl)-1H-pyrazole Cannot Be Substituted


3-(4-Isobutylphenyl)-1H-pyrazole possesses a unique substitution pattern (a 3-aryl pyrazole with an unsubstituted NH) that dictates its specific chemical reactivity and physicochemical properties. Simple substitution with its positional isomer, 4-(4-isobutylphenyl)-1H-pyrazole , or an N-alkylated analog like 1-isobutyl-1H-pyrazole introduces significant differences in steric hindrance, electronic distribution on the pyrazole ring, and hydrogen-bonding capacity . The specific 3-aryl and free NH arrangement is critical for its role as a synthetic intermediate, as it provides a single, reactive nitrogen for further functionalization, such as N-arylation or acylation, which is not possible in N-substituted analogs and may occur with different regioselectivity in the 4-isomer . Therefore, generic substitution based solely on the pyrazole core or isobutylphenyl presence will alter synthetic outcomes and physicochemical behavior, directly impacting procurement decisions for research requiring this precise scaffold .

Comparative Evidence: 3-(4-Isobutylphenyl)-1H-pyrazole vs. Analogs


3-Aryl vs. 4-Aryl Substitution Identity

The target compound is unambiguously the 3-aryl regioisomer, 3-(4-isobutylphenyl)-1H-pyrazole. This is in contrast to its positional isomer, 4-(4-isobutylphenyl)-1H-pyrazole (CAS 667404-19-1), which is also commercially available . The difference in substitution pattern is a fundamental structural variable that defines the compound's chemical identity and, consequently, its reactivity and properties.

Regiochemistry Synthetic Intermediate Pyrazole Scaffold

Hydrogen Bond Donor: Differentiating from N-Alkylated Analogs

As an H-bond-donating heterocycle, the free NH group of 3-(4-isobutylphenyl)-1H-pyrazole is a key structural feature . This contrasts with N-alkylated analogs like 1-isobutyl-1H-pyrazole (CAS 725746-81-6) , which lack a hydrogen bond donor. This property is crucial for interactions with biological targets, and pyrazoles are used as more lipophilic and metabolically stable bioisosteres of phenol .

Hydrogen Bonding Medicinal Chemistry Bioisostere

AldrichCPR Curated Building Block Status

3-(4-Isobutylphenyl)-1H-pyrazole is explicitly included in the Sigma-Aldrich AldrichCPR collection, a portfolio of unique chemicals provided to early discovery researchers . This designation indicates its curated status as a useful and novel building block, distinguishing it from many other pyrazoles that are not part of this collection.

Chemical Synthesis Building Block Early Discovery

3-(4-Isobutylphenyl)-1H-pyrazole Application Scenarios


N-Arylation: 1,3-Diaryl Pyrazole Library Synthesis

The free NH group of 3-(4-isobutylphenyl)-1H-pyrazole allows for regioselective N-arylation reactions, such as Buchwald-Hartwig couplings, to generate diverse 1,3-diaryl pyrazole libraries. This contrasts with its N-alkylated analog, 1-isobutyl-1H-pyrazole, which cannot undergo this transformation . This application is directly supported by its use as a building block in the AldrichCPR collection .

Pyrazole-5-carboxylic Acid Derivative Synthesis

The compound serves as a direct precursor to 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1260228-57-6) and related derivatives, which are of interest as NSAID analogs . The synthesis of the parent compound, 3-(4-isobutylphenyl)-1H-pyrazole, is documented with a reported yield of 68% via cyclocondensation of 4-isobutylphenylacetylene with hydrazine hydrochloride , providing a defined synthetic entry point.

Pyrazole Bioisosteres in Medicinal Chemistry

Due to its capacity as an H-bond-donating heterocycle and its use as a metabolically stable bioisostere of phenol, 3-(4-isobutylphenyl)-1H-pyrazole is suitable for incorporation into pharmacophores where a phenolic group may be suboptimal . Its specific 3-aryl substitution provides a distinct spatial orientation compared to the 4-aryl isomer , enabling fine-tuning of ligand-receptor interactions.

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